3-(1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile
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Overview
Description
3-(1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a methoxyphenyl group, two methyl groups, and a nitrile group attached to the pyrrole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenyl is coupled with a halogenated pyrrole derivative in the presence of a palladium catalyst. This method allows for the formation of the desired compound with high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, and allow for the efficient production of the compound. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
3-(1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: Similar in structure but with a naphthalene ring instead of a pyrrole ring.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Contains a methoxyphenyl group but differs in the presence of a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the pyrrole ring, methoxyphenyl group, and nitrile group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-[1-(3-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C16H16N2O2/c1-11-9-15(16(19)7-8-17)12(2)18(11)13-5-4-6-14(10-13)20-3/h4-6,9-10H,7H2,1-3H3 |
InChI Key |
BJUWMMILLPTVNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)C(=O)CC#N |
Origin of Product |
United States |
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